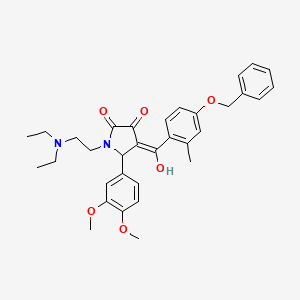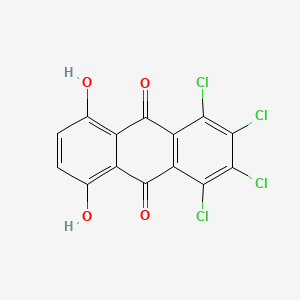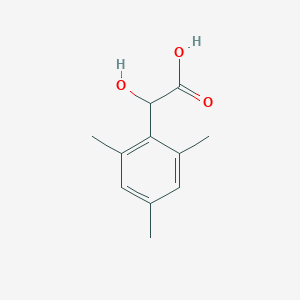![molecular formula C16H15ClN2O2 B12004296 2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol CAS No. 21332-83-2](/img/structure/B12004296.png)
2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol is a chemical compound known for its diverse applications in scientific research. It is derived from acridine, a heterocyclic organic compound, and features a chloro and methoxy group on the acridine ring, along with an ethanolamine side chain. This compound is notable for its potential use in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol typically involves the reaction of 6,9-dichloro-2-methoxyacridine with ethanolamine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Material: 6,9-Dichloro-2-methoxyacridine.
Reagent: Ethanolamine.
Solvent: Ethanol or methanol.
Conditions: Heating to reflux.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Condensation Reactions: It can participate in condensation reactions with other compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in a polar solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Oxidation: Formation of oxidized products with additional oxygen-containing functional groups.
Reduction: Formation of reduced products with fewer oxygen-containing functional groups.
科学的研究の応用
2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antitumor activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol involves its ability to intercalate into DNA, disrupting the normal function of the nucleic acids. This intercalation can inhibit transcription and replication processes, making it useful in studies of DNA-protein interactions and as a potential therapeutic agent. The compound may also interact with membrane-bound proteins, affecting ion transport and cellular signaling pathways.
類似化合物との比較
Similar Compounds
9-Amino-6-chloro-2-methoxyacridine: Another acridine derivative with similar DNA intercalating properties.
6,9-Dichloro-2-methoxyacridine: The precursor used in the synthesis of 2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol.
Acridine Orange: A well-known acridine dye used in biological staining.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanolamine side chain enhances its solubility and potential interactions with biological molecules, making it a versatile compound in various research applications.
特性
CAS番号 |
21332-83-2 |
|---|---|
分子式 |
C16H15ClN2O2 |
分子量 |
302.75 g/mol |
IUPAC名 |
2-[(6-chloro-2-methoxyacridin-9-yl)amino]ethanol |
InChI |
InChI=1S/C16H15ClN2O2/c1-21-11-3-5-14-13(9-11)16(18-6-7-20)12-4-2-10(17)8-15(12)19-14/h2-5,8-9,20H,6-7H2,1H3,(H,18,19) |
InChIキー |
YLWSSEWYRMDPDD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-(4-Tert-butylphenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004234.png)
![5-(4-chlorophenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12004236.png)
![Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12004244.png)
![1-[(2-Methylphenyl)(phenyl)methyl]piperazine](/img/structure/B12004248.png)

![4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12004270.png)

![[2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate](/img/structure/B12004289.png)

